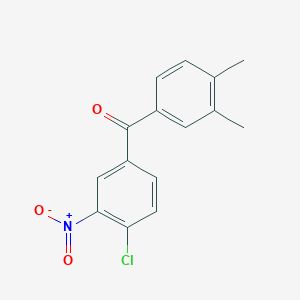
9-ethyl-3-(1-piperidinylmethyl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-ethyl-3-(1-piperidinylmethyl)-9H-carbazole, also known as EBPC, is a chemical compound with a unique structure that has gained attention in scientific research. This compound has been studied for its potential applications in various fields, including medicine, environmental science, and material science.
Wissenschaftliche Forschungsanwendungen
9-ethyl-3-(1-piperidinylmethyl)-9H-carbazole has been studied for its potential applications in various fields of science. In the field of medicine, 9-ethyl-3-(1-piperidinylmethyl)-9H-carbazole has been investigated for its anti-cancer properties. Studies have shown that 9-ethyl-3-(1-piperidinylmethyl)-9H-carbazole can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 9-ethyl-3-(1-piperidinylmethyl)-9H-carbazole has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
In the field of environmental science, 9-ethyl-3-(1-piperidinylmethyl)-9H-carbazole has been studied for its ability to remove heavy metals from contaminated water. Studies have shown that 9-ethyl-3-(1-piperidinylmethyl)-9H-carbazole can effectively bind with heavy metals, such as lead and cadmium, and remove them from water. This makes 9-ethyl-3-(1-piperidinylmethyl)-9H-carbazole a potential candidate for the development of water treatment technologies.
In the field of material science, 9-ethyl-3-(1-piperidinylmethyl)-9H-carbazole has been investigated for its potential applications in organic electronics. Studies have shown that 9-ethyl-3-(1-piperidinylmethyl)-9H-carbazole can be used as a hole-transporting material in organic light-emitting diodes (OLEDs), which can improve the efficiency and stability of these devices.
Wirkmechanismus
The mechanism of action of 9-ethyl-3-(1-piperidinylmethyl)-9H-carbazole is not fully understood. However, studies have suggested that 9-ethyl-3-(1-piperidinylmethyl)-9H-carbazole exerts its effects by interacting with specific proteins and enzymes in cells. For example, 9-ethyl-3-(1-piperidinylmethyl)-9H-carbazole has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of cell cycle progression. In addition, 9-ethyl-3-(1-piperidinylmethyl)-9H-carbazole has been shown to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
9-ethyl-3-(1-piperidinylmethyl)-9H-carbazole has been found to have various biochemical and physiological effects. In vitro studies have shown that 9-ethyl-3-(1-piperidinylmethyl)-9H-carbazole can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 9-ethyl-3-(1-piperidinylmethyl)-9H-carbazole has been found to have anti-inflammatory and analgesic effects, which may be mediated by its ability to modulate the activity of various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9-ethyl-3-(1-piperidinylmethyl)-9H-carbazole in lab experiments is its unique structure, which may provide novel insights into the mechanisms of action of other compounds. In addition, 9-ethyl-3-(1-piperidinylmethyl)-9H-carbazole has been found to be relatively stable and easy to handle, making it a convenient compound for use in experiments.
One limitation of using 9-ethyl-3-(1-piperidinylmethyl)-9H-carbazole in lab experiments is its low solubility in water, which may limit its effectiveness in certain applications. In addition, the synthesis of 9-ethyl-3-(1-piperidinylmethyl)-9H-carbazole is a complex and time-consuming process, which may limit its availability for use in experiments.
Zukünftige Richtungen
There are several future directions for research on 9-ethyl-3-(1-piperidinylmethyl)-9H-carbazole. One area of interest is the development of 9-ethyl-3-(1-piperidinylmethyl)-9H-carbazole-based therapies for cancer and inflammatory diseases. In addition, further studies are needed to elucidate the mechanisms of action of 9-ethyl-3-(1-piperidinylmethyl)-9H-carbazole and its potential applications in other fields, such as environmental science and material science. Finally, the synthesis of 9-ethyl-3-(1-piperidinylmethyl)-9H-carbazole may be optimized to improve its yield and purity, making it more widely available for use in experiments.
Synthesemethoden
9-ethyl-3-(1-piperidinylmethyl)-9H-carbazole can be synthesized through a multi-step process, starting with the reaction of 9-ethylcarbazole with piperidine. The resulting product is then subjected to further reactions, including N-alkylation and hydrogenation, to yield the final product. The synthesis of 9-ethyl-3-(1-piperidinylmethyl)-9H-carbazole is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
Eigenschaften
IUPAC Name |
9-ethyl-3-(piperidin-1-ylmethyl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-2-22-19-9-5-4-8-17(19)18-14-16(10-11-20(18)22)15-21-12-6-3-7-13-21/h4-5,8-11,14H,2-3,6-7,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUKCYQTONVOCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCCCC3)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Ethyl-3-(piperidin-1-ylmethyl)carbazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-2H-pyran-4-amine](/img/structure/B5090369.png)
![3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-oxime](/img/structure/B5090379.png)


![3-(4-chlorophenyl)-6-ethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5090391.png)

![1'-[(4-methoxy-1-naphthyl)methyl]-1,4'-bipiperidine dihydrochloride](/img/structure/B5090422.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(2-pyrazinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5090425.png)
![2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride](/img/structure/B5090426.png)
![4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5090429.png)
